

# A Comparative Overview of Molecular Docking Studies on Benzoxazepine Derivatives

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Phenyl-3,1-benzoxazepine**

Cat. No.: **B082639**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of molecular docking studies conducted on various benzoxazepine derivatives. While a direct comparative study of benzoxazepine isomers using a unified experimental protocol is not readily available in the current body of scientific literature, this document synthesizes findings from multiple independent research efforts. By presenting the available data, this guide aims to offer insights into the binding affinities of different benzoxazepine compounds and highlight the methodologies employed in their computational evaluation.

The absence of a single, comprehensive comparative study underscores a potential area for future research. Such a study would be invaluable for elucidating the structure-activity relationships of benzoxazepine isomers and their derivatives, ultimately aiding in the design of more potent and selective therapeutic agents.

## Data Presentation

The following tables summarize the quantitative data from various molecular docking studies on benzoxazepine derivatives. It is crucial to note that these results are not directly comparable due to variations in the software, force fields, and target proteins used in each study.

Table 1: Molecular Docking Scores of Bis-1,3-Benzoxazepine Derivatives against Progesterone Receptor (PDB ID: 4OAR)

| Compound | Docking Score<br>( $\Delta G$ , kcal/mol) | Number of<br>Hydrogen Bonds | Interacting<br>Residues |
|----------|-------------------------------------------|-----------------------------|-------------------------|
| 6b       | -9.58                                     | 3                           | GLN725, GLN916          |
| 7a       | -9.28                                     | 3                           | Not specified           |
| 7c       | -9.11                                     | 3                           | Not specified           |

These compounds were identified as having potential anticancer properties based on their high docking scores.

Table 2: Molecular Docking of 1,3-Benzoxazepine Derivatives against Bacterial Proteins[\[1\]](#)

| Compound | Target Protein                              | PDB ID | Binding Affinity (kcal/mol) |
|----------|---------------------------------------------|--------|-----------------------------|
| 1B       | Undecaprenyl diphosphate synthase (E. coli) | 4H2M   | -7.2                        |
| 2B       | Undecaprenyl diphosphate synthase (E. coli) | 4H2M   | -7.5                        |
| 3B       | Undecaprenyl diphosphate synthase (E. coli) | 4H2M   | -7.9                        |
| 1C       | Undecaprenyl diphosphate synthase (E. coli) | 4H2M   | -7.8                        |
| 2C       | Undecaprenyl diphosphate synthase (E. coli) | 4H2M   | -8.1                        |
| 3C       | Undecaprenyl diphosphate synthase (E. coli) | 4H2M   | -8.6                        |
| 1B       | Dihydrofolate reductase (S. aureus)         | 3FYV   | -7.6                        |
| 2B       | Dihydrofolate reductase (S. aureus)         | 3FYV   | -7.9                        |
| 3B       | Dihydrofolate reductase (S. aureus)         | 3FYV   | -8.1                        |
| 1C       | Dihydrofolate reductase (S. aureus)         | 3FYV   | -8.0                        |
| 2C       | Dihydrofolate reductase (S. aureus)         | 3FYV   | -8.3                        |

---

|    |                                        |      |      |
|----|----------------------------------------|------|------|
| 3C | Dihydrofolate<br>reductase (S. aureus) | 3FYV | -8.8 |
|----|----------------------------------------|------|------|

---

This study evaluated the potential of these derivatives as antibacterial agents.[\[1\]](#)

## Experimental Protocols

The methodologies employed in the cited studies are detailed below to provide context for the presented data.

### Protocol for Docking against Progesterone Receptor[\[1\]](#) [\[2\]](#)

- Software: AutoDock Vina was utilized for the molecular docking simulations.
- Target Preparation: The three-dimensional crystal structure of the progesterone receptor (PDB ID: 4OAR) was obtained from the Protein Data Bank. Water molecules and the original inhibitors were removed from the protein structure prior to docking.
- Ligand Preparation: The structures of the synthesized bis-1,3-benzoxazepine derivatives were optimized using the DFT method with the B3LYP functional and a 6-31G(d) basis set, as implemented in Gaussian 16 software.
- Docking Procedure: The prepared ligands were docked into the binding site of the progesterone receptor. The results were analyzed based on the binding energy (docking score) and the interactions with amino acid residues.

### Protocol for Docking against Bacterial Proteins[\[3\]](#)

- Software: The specific software used for molecular docking was not detailed in the abstract.
- Target Preparation: The crystal structures of undecaprenyl diphosphate synthase from E. coli (PDB ID: 4H2M) and dihydrofolate reductase from S. aureus (PDB ID: 3FYV) were retrieved from the Protein Data Bank.
- Ligand Preparation: A series of 1,3-oxazepane and 1,3-benzoxazepine derivatives were synthesized and their structures were used for the docking study.

- Docking Analysis: The docking results were analyzed to understand the binding modes, potential interactions, and binding affinity scores of the derivatives within the active sites of the target proteins.

## Visualizations

The following diagrams illustrate a general workflow for molecular docking studies and a relevant signaling pathway where benzoxazepine derivatives have been investigated.



[Click to download full resolution via product page](#)

A generalized workflow for molecular docking studies.



[Click to download full resolution via product page](#)

The PI3K/AKT/mTOR signaling pathway, a target for some benzoxazepine derivatives.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- To cite this document: BenchChem. [A Comparative Overview of Molecular Docking Studies on Benzoxazepine Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b082639#comparative-docking-studies-of-benzoxazepine-isomers>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)